molecular formula C20H18N2O B14789497 4,4-Dimethyl-1-(quinolin-3-yl)-4,5-dihydrobenzo[d][1,2]oxazepine

4,4-Dimethyl-1-(quinolin-3-yl)-4,5-dihydrobenzo[d][1,2]oxazepine

Cat. No.: B14789497
M. Wt: 302.4 g/mol
InChI Key: RSQHMVOHEIHOBD-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(quinolin-3-yl)-4,5-dihydrobenzo[d][1,2]oxazepine is a heterocyclic compound that features a quinoline moiety fused with an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(quinolin-3-yl)-4,5-dihydrobenzo[d][1,2]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline derivatives with suitable oxazepine precursors in the presence of catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process, making it feasible for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(quinolin-3-yl)-4,5-dihydrobenzo[d][1,2]oxazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxazepine ring to its corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-1-(quinolin-3-yl)-4,5-dihydrobenzo[d][1,2]oxazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(quinolin-3-yl)-4,5-dihydrobenzo[d][1,2]oxazepine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1-(quinolin-3-yl)-4,5-dihydrobenzo[d][1,2]oxazepine is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

4,4-dimethyl-1-quinolin-3-yl-5H-3,2-benzoxazepine

InChI

InChI=1S/C20H18N2O/c1-20(2)12-15-8-3-5-9-17(15)19(22-23-20)16-11-14-7-4-6-10-18(14)21-13-16/h3-11,13H,12H2,1-2H3

InChI Key

RSQHMVOHEIHOBD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=NO1)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

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